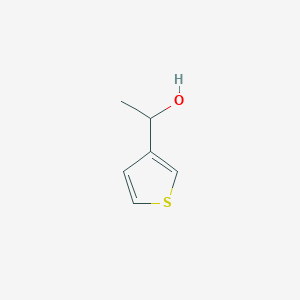

1-(Thiophen-3-yl)ethanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-thiophen-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKKZEHIYREOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Thiophen-3-yl)ethanol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Thiophen-3-yl)ethanol

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable secondary alcohol and building block in medicinal and materials chemistry. This document details a robust synthetic protocol, outlines standard characterization methodologies, and presents key analytical data in a structured format.

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the reduction of the commercially available ketone, 3-acetylthiophene. Sodium borohydride (NaBH₄) serves as a mild and selective reducing agent for this transformation, offering high yields and operational simplicity.

Reaction Scheme

The reduction reaction converts the ketone functional group of 3-acetylthiophene into a secondary alcohol, yielding this compound.

Caption: Chemical scheme for the synthesis of this compound.

Experimental Protocol: Reduction of 3-Acetylthiophene

This protocol outlines the laboratory procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylthiophene (1.0 eq) in absolute ethanol (approximately 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water to the flask, which will decompose any excess NaBH₄.

-

Solvent Removal: Remove the ethanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine solution.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the final product as a shallow yellow liquid.

Data Presentation: Synthesis Parameters

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value |

| Starting Material | 3-Acetylthiophene (C₆H₆OS) |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Ethanol (EtOH) |

| Molar Ratio (Ketone:NaBH₄) | 1 : 1.2 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours |

| Typical Yield | 85-95% |

| Product Appearance | Shallow yellow liquid[1] |

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectra are acquired using a GC-MS system with electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.

Data Presentation: Spectroscopic Data

The following tables summarize the key characterization data for this compound.

Table 2.1: NMR Spectroscopic Data

| Spectrum | Chemical Shift (δ) / ppm (Solvent: CDCl₃) |

| ¹H NMR (500 MHz) | 7.27 (dd, J = 4.9, 1.3 Hz, 1H), 7.03–6.98 (m, 2H), 5.16 (q, J = 6.4 Hz, 1H), 2.02 (d, J = 4.2 Hz, 1H, -OH), 1.63 (d, J = 6.4 Hz, 3H)[1] |

| ¹³C NMR (126 MHz) | 149.85, 126.67, 124.46, 123.20, 66.29, 25.28[1] |

Table 2.2: IR and MS Spectroscopic Data

| Technique | Characteristic Peaks / Values |

| FTIR (Expected) | ~3350 cm⁻¹ (O-H stretch, broad), ~3100 cm⁻¹ (Ar C-H stretch), ~2970 cm⁻¹ (Aliphatic C-H stretch), ~1100 cm⁻¹ (C-O stretch) |

| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z = 128. Key Fragments (Expected): m/z = 113 [M-CH₃]⁺, m/z = 97 [M-CH₂OH]⁺ (rearrangement)[1] |

Visualization of Workflows

Synthesis Workflow

This diagram illustrates the step-by-step process for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

This diagram shows the process of analyzing the purified product to confirm its structure and purity.

Caption: Workflow for the characterization of this compound.

Logical Relationships

This diagram illustrates the logical connection between the core components of this guide.

Caption: Logical map of the synthesis and characterization process.

References

Spectroscopic Profile of 1-(Thiophen-3-yl)ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Thiophen-3-yl)ethanol, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, alongside standardized experimental protocols. Mass Spectrometry (MS) data for the isomeric compound 2-(thiophen-3-yl)ethanol is also included for reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.38 | m | - | 1H | Thiophene-H |

| 7.23–7.30 | m | - | 3H | Thiophene-H |

| 4.88 | q | 6.4 | 1H | CH-OH |

| 1.93 | s | - | 1H | OH |

| 1.49 | d | 6.4 | 3H | CH₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 147.9 | Thiophene-C |

| 134.4 | Thiophene-C |

| 129.8 | Thiophene-C |

| 127.5 | Thiophene-C |

| 125.6 | Thiophene-C |

| 123.6 | Thiophene-C |

| 69.8 | CH-OH |

| 25.2 | CH₃ |

Infrared (IR) Spectroscopy

IR (Thin Film)

| Wavenumber (νmax) cm⁻¹ | Assignment |

| 3355 | O-H stretch |

| 1598 | C=C stretch (thiophene ring) |

| 1574 | C=C stretch (thiophene ring) |

| 1477 | C-H bend |

| 1079 | C-O stretch |

| 811 | C-H out-of-plane bend |

| 786 | C-H out-of-plane bend |

| 697 | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry data for this compound was not available in the searched literature. However, the mass spectrum for the isomeric compound, 2-(thiophen-3-yl)ethanol, is presented below for reference from the NIST WebBook.[1] It is important to note that while the molecular weight is identical, the fragmentation pattern will differ.

Electron Ionization Mass Spectrum of 2-(thiophen-3-yl)ethanol [1]

| m/z | Relative Intensity (%) |

| 45 | 25 |

| 58 | 28 |

| 84 | 30 |

| 97 | 100 |

| 98 | 35 |

| 128 | 38 |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is acquired on a spectrometer, such as a 400 MHz instrument. The data is processed, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound can be deposited on a single plate and the solvent evaporated. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

For a volatile compound like this compound, electron ionization (EI) mass spectrometry is a common technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

References

Physical and chemical properties of 1-(Thiophen-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for 1-(Thiophen-3-yl)ethanol, a valuable chemical intermediate in pharmaceutical and materials science research.

Core Compound Properties

This compound, with the CAS number 14861-60-0, is a secondary alcohol characterized by a thiophene ring substituted at the 3-position with a 1-hydroxyethyl group. It typically presents as a shallow yellow liquid. This compound serves as a key building block in the synthesis of more complex molecules.

Physical and Chemical Data

Below is a summary of the available quantitative data for this compound and its common precursor, 1-(Thiophen-3-yl)ethanone.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14861-60-0 | [1] |

| Molecular Formula | C₆H₈OS | |

| Molecular Weight | 128.19 g/mol | |

| Appearance | Shallow yellow liquid | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Table 2: Physical and Chemical Properties of 1-(Thiophen-3-yl)ethanone (Precursor)

| Property | Value | Source |

| CAS Number | 1468-83-3 | [2] |

| Molecular Formula | C₆H₆OS | [3] |

| Molecular Weight | 126.18 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 57-62 °C | [2] |

| Boiling Point | 208-210 °C at 748 mmHg | [2] |

| Solubility | Soluble in alcohol. Water solubility is estimated at 8307 mg/L at 25 °C. | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR (in CDCl₃) | 7.27 (dd, J = 4.9, 1.3 Hz, 1H), 7.03 – 6.98 (m, 2H), 5.20 – 5.12 (m, 1H), 2.02 (d, J = 4.2 Hz, 1H), 1.63 (d, J = 6.4 Hz, 3H) |

| ¹³C NMR (in CDCl₃) | 149.85 (s), 126.67 (s), 124.46 (s), 123.20 (s), 66.29 (s), 25.28 (s) |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the reduction of its corresponding ketone, 1-(Thiophen-3-yl)ethanone (also known as 3-acetylthiophene).

Experimental Protocol: Reduction of 1-(Thiophen-3-yl)ethanone using Sodium Borohydride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1-(Thiophen-3-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Ethanol (or Methanol)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hydrochloric acid (dilute)

Procedure:

-

Dissolution: Dissolve 1-(Thiophen-3-yl)ethanone in ethanol in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of sodium borohydride to the ketone is typically between 1:1 and 1:2, with one mole of NaBH₄ theoretically capable of reducing four moles of ketone.[6]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent would be a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the starting ketone has disappeared.

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Workflow for the Synthesis of this compound

Asymmetric Synthesis

For applications requiring enantiomerically pure this compound, asymmetric reduction methods can be employed. These often involve the use of chiral catalysts or enzymes.

Enzymatic Reduction

Biocatalytic reduction of ketones using alcohol dehydrogenases (ADHs) is a green and highly enantioselective method for producing chiral alcohols. While specific protocols for 1-(Thiophen-3-yl)ethanone are not widely published, general procedures for the enzymatic reduction of similar ketones can be adapted. This typically involves whole-cell biocatalysts (e.g., Saccharomyces cerevisiae) or isolated enzymes.

Catalytic Asymmetric Reduction

Ruthenium-based catalysts with chiral ligands are effective for the asymmetric transfer hydrogenation of aryl ketones, providing access to enantiomerically enriched alcohols.

Safety and Handling

Detailed toxicological properties for this compound have not been thoroughly investigated. Therefore, standard laboratory safety precautions should be strictly followed.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the substance in a well-ventilated area or a fume hood.

-

Avoid breathing vapors or dust.[7]

-

Avoid contact with skin and eyes.[7]

Safety Information for 1-(Thiophen-3-yl)ethanone (Precursor): The precursor, 1-(Thiophen-3-yl)ethanone, is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause respiratory irritation.[8]

Biological Activities

Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties.[9][10] However, specific biological activities or involvement in signaling pathways for this compound have not been extensively reported in the scientific literature. Its primary role is as an intermediate in the synthesis of potentially bioactive molecules.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. This guide provides essential information on its properties, synthesis, and handling to support further research and development efforts. Researchers should exercise caution due to the limited availability of specific safety and toxicological data. The synthetic protocols provided offer a foundation for laboratory-scale preparation, with opportunities for optimization and exploration of asymmetric methods to access enantiomerically pure forms of this versatile compound.

References

- 1. 1-(Thiophen-3-yl)ethan-1-ol | CymitQuimica [cymitquimica.com]

- 2. 3-乙酰基噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3-acetyl thiophene, 1468-83-3 [thegoodscentscompany.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. file.ambeed.com [file.ambeed.com]

- 8. 3-Acetylthiophene | 1468-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to the Formation of 1-(Thiophen-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 1-(Thiophen-3-yl)ethanol, a valuable heterocyclic alcohol intermediate in medicinal chemistry. The primary focus is on the prevalent synthetic route: the reduction of 3-acetylthiophene. This document details the underlying reaction mechanism, provides a range of experimental protocols for key synthetic methods, and presents quantitative data in a structured format for easy comparison. Advanced methodologies, including asymmetric synthesis and biocatalytic reductions for the preparation of enantiomerically enriched this compound, are also discussed.

Introduction

Thiophene-containing compounds are of significant interest in drug discovery and development due to their diverse pharmacological activities. The thiophene moiety can be found in a variety of approved drugs and clinical candidates. This compound serves as a key chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its formation is a critical step in the synthetic pathways of numerous target compounds. The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 3-acetylthiophene. This guide will explore the chemical principles and practical applications of this transformation.

Core Mechanism of Formation: Reduction of 3-Acetylthiophene

The formation of this compound is predominantly achieved through the reduction of the carbonyl group of 3-acetylthiophene. This transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Hydride Reduction

The most common laboratory-scale method for this reduction is the use of complex metal hydrides, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred due to its milder reactivity and compatibility with protic solvents like methanol and ethanol.

The mechanism for the sodium borohydride reduction is as follows:

-

Nucleophilic Attack: The hydride ion, originating from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-acetylthiophene. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol or ethanol) or during an aqueous workup to yield the final product, this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Synthesis of this compound via Sodium Borohydride Reduction

Materials:

-

3-Acetylthiophene

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-acetylthiophene (1 equivalent) in methanol or ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes quantitative data for the synthesis of this compound via different methods.

| Method | Starting Material | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Hydride Reduction | 3-Acetylthiophene | NaBH₄ | Methanol | 0 - RT | 1-4 | ~95 | [General procedure based on multiple sources] |

| Catalytic Hydrogenation | 3-Acetylthiophene | Ru-NHC complex | Dichloromethane | -40 | - | 93 | [1] |

| Asymmetric Transfer Hydrogenation | 3-Acetylthiophene | Chiral Phosphoric Acid | Chloroform | 45 | - | >90 | [General procedure from similar reactions] |

| Biocatalytic Reduction | 3-Acetylthiophene | Alcohol Dehydrogenase (ADH) | Buffer/Cosolvent | RT | 24 | 79-99 | [2] |

Advanced Synthetic Methods

For applications requiring enantiomerically pure this compound, asymmetric synthesis and biocatalytic methods are employed.

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can be used for the asymmetric hydrogenation of 3-acetylthiophene to produce either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.[1] Similarly, asymmetric transfer hydrogenation using chiral catalysts like chiral phosphoric acids in the presence of a hydrogen donor (e.g., Hantzsch ester) provides an effective route to the chiral alcohol.

Biocatalytic Reduction

Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the synthesis of enantiopure this compound.[2] By selecting the appropriate ADH and reaction conditions, it is possible to obtain either the (R)- or (S)-enantiomer with high conversion and excellent enantiomeric excess. This method is often performed in aqueous media under mild conditions.

Characterization Data

The structure of this compound is confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.29 (dd, J = 5.0, 3.0 Hz, 1H), 7.21 (dd, J = 3.0, 1.2 Hz, 1H), 7.08 (dd, J = 5.0, 1.2 Hz, 1H), 5.01 (q, J = 6.5 Hz, 1H), 2.15 (br s, 1H), 1.55 (d, J = 6.5 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 146.1, 126.3, 125.8, 120.3, 69.8, 25.5.

Conclusion

The formation of this compound is a well-established transformation, primarily achieved through the efficient reduction of 3-acetylthiophene. While sodium borohydride reduction remains a simple and high-yielding method for laboratory synthesis, the development of catalytic asymmetric and biocatalytic approaches provides access to enantiomerically pure forms of this important building block, which is crucial for the synthesis of chiral drug candidates. This guide provides the fundamental knowledge and practical protocols for researchers and professionals working in the field of drug development and organic synthesis.

References

Technical Guide: Stability and Storage of 1-(Thiophen-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(Thiophen-3-yl)ethanol (CAS No. 14861-60-0). The information is compiled from safety data sheets and chemical supplier specifications to ensure safe handling, storage, and use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 14861-60-0 |

| Molecular Formula | C₆H₈OS |

| Molecular Weight | 128.19 g/mol |

| Appearance | Data not available |

| Purity | ≥95% |

Stability Profile

This compound is a stable compound under recommended storage and handling conditions.[1] However, it is important to be aware of specific factors that can affect its stability.

| Parameter | Description |

| Chemical Stability | Stable under recommended temperatures and pressures.[1] |

| Conditions to Avoid | Dust generation and exposure to sources of ignition.[1] |

| Incompatible Materials | Strong oxidizing agents.[1] |

| Hazardous Decomposition Products | Under fire conditions, may decompose to produce carbon oxides and sulfur oxides.[1] |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound.

| Condition | Recommendation |

| General Storage | Store in a tightly-closed container.[1] Keep in a cool, dry, and well-ventilated area.[1] |

| Long-Term Storage | For long-term storage, it is recommended to keep the compound in a cool, dry place.[1][2] |

| Ignition Sources | Keep away from sources of ignition.[1] |

Experimental Protocols

General Protocol for Chemical Stability Assessment

1. Objective: To evaluate the stability of this compound under conditions of elevated temperature, light exposure, and humidity.

2. Materials:

-

This compound (of known purity)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber with a light source conforming to ICH Q1B guidelines

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV) and column

3. Experimental Workflow:

Below is a generalized workflow for conducting a stability study.

Caption: Workflow for a chemical stability study.

4. Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent. Aliquot the solution into vials for each stress condition and a control set stored at recommended conditions.

-

Initial Analysis (T=0): Analyze an initial sample to determine the baseline purity and concentration.

-

Stress Conditions:

-

Thermal Stability: Place samples in stability chambers at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose samples to a light source as per ICH Q1B guidelines. A dark control should be included.

-

Humidity: Place samples in stability chambers with controlled relative humidity (e.g., 75% RH) at a specific temperature.

-

-

Time Points: Pull samples from each condition at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analytical Method: Develop and validate a stability-indicating analytical method, typically HPLC, that can separate the parent compound from any potential degradation products.

-

Data Analysis: Quantify the amount of this compound remaining at each time point. If degradation is observed, identify and quantify the degradation products if possible.

-

Kinetics: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Signaling Pathways and Logical Relationships

Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding signaling pathways or complex biological/chemical workflows directly involving this compound that would necessitate a diagrammatic representation at this time. Research in this area is ongoing, and future studies may elucidate such relationships.

References

Quantum Chemical Analysis of 1-(Thiophen-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 1-(Thiophen-3-yl)ethanol. In the absence of extensive published computational studies on this specific molecule, this document outlines a robust methodology based on established computational protocols for similar thiophene derivatives and organic molecules. The presented data is representative of expected values derived from such calculations and serves as a blueprint for future research.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical nature of the thiophene ring. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to elucidate these properties at the atomic level.

Computational Methodology

The following section details a recommended protocol for performing quantum chemical calculations on this compound. This methodology is synthesized from standard practices in computational chemistry.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with a suitable functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and anions, while polarization functions (d,p) allow for more flexibility in the spatial description of electrons.

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a full geometry optimization without any symmetry constraints.

-

The convergence criteria should be set to tight to ensure a true energy minimum is reached.

-

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

-

Procedure:

-

Using the optimized geometry, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the structure is a true minimum.

-

The calculated frequencies can be scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data.

-

Electronic Properties Analysis

Analysis of the electronic properties provides insights into the molecule's reactivity and charge distribution.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer, hyperconjugative interactions, and bond properties.

Predicted Quantitative Data

The following tables present hypothetical yet realistic quantitative data for this compound, as would be expected from the computational protocol described above.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C1-C2 | 1.37 |

| C2-S | 1.72 | |

| C3-C4 | 1.42 | |

| C4-S | 1.73 | |

| C1-C5 | 1.51 | |

| C5-O | 1.43 | |

| O-H | 0.97 | |

| Bond Angles | C1-C2-S | 111.5 |

| C2-S-C4 | 92.2 | |

| C1-C5-O | 109.8 | |

| C5-O-H | 108.5 | |

| Dihedral Angles | C2-C1-C5-O | -65.3 |

| C1-C5-O-H | 60.1 |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Mode | Frequency (cm⁻¹) (Scaled) | Assignment |

| 1 | 3550 | O-H stretch |

| 2 | 3100 | C-H stretch (thiophene) |

| 3 | 2950 | C-H stretch (ethyl) |

| 4 | 1450 | C=C stretch (thiophene) |

| 5 | 1230 | C-O stretch |

| 6 | 850 | C-S stretch |

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 Debye |

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the relationships between the calculated properties.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Relationships Between Calculated and Predicted Properties.

Conclusion

This technical guide outlines a comprehensive approach for the quantum chemical analysis of this compound. By following the detailed computational protocol, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. The provided hypothetical data and visualizations serve as a practical reference for interpreting the results of such calculations. This in-silico analysis is an indispensable tool in modern drug development and materials science, enabling the rational design of novel compounds with desired properties.

Enantioselective Synthesis of 1-(Thiophen-3-yl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of 1-(Thiophen-3-yl)ethanol, a chiral intermediate of significant interest in medicinal chemistry. The synthesis of enantiomerically pure chiral alcohols is a critical aspect of drug development, as the biological activity and pharmacological profile of a molecule are often dictated by its stereochemistry. This document details key asymmetric synthesis strategies, including biocatalytic reduction, asymmetric transfer hydrogenation, chiral oxazaborolidine-catalyzed reduction, and enantioselective addition to aldehydes. Detailed experimental protocols are provided for each major route, and quantitative data is summarized for comparative analysis.

Core Synthetic Strategies

The enantioselective synthesis of this compound predominantly follows two main pathways: the asymmetric reduction of a prochiral ketone (3-acetylthiophene) or the enantioselective addition of a methyl group equivalent to the corresponding aldehyde (3-thiophenecarboxaldehyde).

Caption: Key Synthetic Routes to Enantiopure this compound.

Data Presentation: Comparison of Enantioselective Methods

The following table summarizes typical quantitative data for the different enantioselective methods discussed. It is important to note that direct data for this compound is not always available in the literature; in such cases, data from closely related aromatic substrates are provided as a reasonable estimate of performance.

| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions |

| Biocatalytic Reduction | Pichia glucozyma (whole cells) | Aromatic Ketones | >95 | >99 (S) | Glucose as co-substrate, aqueous buffer, room temperature.[1][2] |

| Asymmetric Transfer Hydrogenation | (S,S)-Ts-DPEN-Ru | Acetophenone | 95 | 97 (R) | HCOOH/NEt3, CH2Cl2.[3] |

| CBS Reduction | (R)-Me-CBS | Acetophenone | 95 | 96 (S) | BH3·SMe2, THF, -30 °C.[4] |

| Enantioselective Organozinc Addition | Thiophene-based chiral amino alcohol ligand | Benzaldehyde | 79-83 | 83-95 (R or S) | Et2Zn, Toluene, 0 °C to room temperature.[5] |

Experimental Protocols

Biocatalytic Reduction of 3-Acetylthiophene using Pichia glucozyma

This protocol is adapted from general procedures for the bioreduction of aromatic ketones using whole yeast cells.[1]

Materials:

-

3-Acetylthiophene

-

Pichia glucozyma (e.g., CBS 5766)

-

Yeast extract peptone dextrose (YPD) broth

-

Glucose

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate

Procedure:

-

Cell Culture: Inoculate a sterile YPD broth with Pichia glucozyma and incubate at 30°C with shaking (200 rpm) for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with sterile phosphate buffer.

-

Biotransformation: Resuspend the cell pellet in phosphate buffer to a desired cell density (e.g., 50 g/L wet cell weight). Add glucose (e.g., 0.2 M) as a co-substrate for cofactor regeneration.

-

Substrate Addition: Add 3-acetylthiophene (e.g., 10 mM final concentration) to the cell suspension.

-

Reaction: Incubate the reaction mixture at 30°C with shaking (200 rpm). Monitor the reaction progress by TLC or GC.

-

Work-up: After completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the enantiomeric excess by chiral HPLC or GC.

Asymmetric Transfer Hydrogenation of 3-Acetylthiophene

This protocol is based on the Noyori-type asymmetric transfer hydrogenation.[3]

Materials:

-

3-Acetylthiophene

-

[RuCl2(p-cymene)]2

-

(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous dichloromethane (CH2Cl2)

Procedure:

-

Catalyst Preparation: In an inert atmosphere (e.g., under argon), dissolve [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in anhydrous CH2Cl2 to form the catalyst solution (substrate to catalyst ratio typically 100:1 to 1000:1). Stir for 20-30 minutes at room temperature.

-

Reaction Setup: To the catalyst solution, add 3-acetylthiophene.

-

Reaction Initiation: Add the formic acid/triethylamine azeotrope (typically 2-5 equivalents relative to the substrate).

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or GC.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Corey-Bakshi-Shibata (CBS) Reduction of 3-Acetylthiophene

This protocol follows the general procedure for the CBS reduction of prochiral ketones.[4][6]

Materials:

-

3-Acetylthiophene

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

Procedure:

-

Reaction Setup: In an oven-dried flask under an argon atmosphere, add the (R)-Me-CBS solution (typically 5-10 mol%). Cool the flask to -30°C.

-

Borane Addition: Slowly add the borane-dimethyl sulfide complex (approximately 0.6 equivalents) to the catalyst solution. Stir for 10 minutes.

-

Substrate Addition: Add a solution of 3-acetylthiophene in anhydrous THF dropwise to the reaction mixture.

-

Reaction: Stir the reaction at -30°C and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography.

-

Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.

Caption: Catalytic Cycle for CBS Reduction.

Enantioselective Addition of Diethylzinc to 3-Thiophenecarboxaldehyde

This protocol is adapted from a procedure using a novel thiophene-based chiral ligand for the addition of diethylzinc to aromatic aldehydes.[5]

Materials:

-

3-Thiophenecarboxaldehyde

-

Diethylzinc (Et2Zn, solution in hexanes)

-

Chiral thiophene-based amino alcohol ligand (e.g., (1S,2R)-N-(5-ethylthiophen-2-ylmethyl)-N-methyl-1,2-diphenyl-2-aminoethanol)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve the chiral amino alcohol ligand (5 mol%) in anhydrous toluene.

-

Reagent Addition: Cool the solution to 0°C and add diethylzinc (2 equivalents) dropwise. Stir the mixture at 0°C for 30 minutes.

-

Substrate Addition: Add 3-thiophenecarboxaldehyde (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

-

Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective methods. Biocatalytic reduction offers a green and highly selective route, particularly for the (S)-enantiomer. Asymmetric transfer hydrogenation and CBS reduction are robust and well-established chemical methods that provide access to both enantiomers with high enantioselectivity by selecting the appropriate chiral catalyst. The enantioselective addition of organozinc reagents to 3-thiophenecarboxaldehyde presents another viable and highly enantioselective pathway. The choice of method will depend on factors such as the desired enantiomer, scalability, cost of reagents and catalysts, and the available laboratory infrastructure. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. armchemfront.com [armchemfront.com]

- 2. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric Transfer Hydrogenation [merckmillipore.com]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]

Synthesis of 1-(Thiophen-3-yl)ethanol from 3-acetylthiophene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(thiophen-3-yl)ethanol via the reduction of 3-acetylthiophene. The primary method detailed is the reduction using sodium borohydride (NaBH₄), a widely utilized and efficient reagent for the conversion of ketones to secondary alcohols.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes detailed experimental protocols, quantitative data on reactants and products, reaction mechanisms, and essential safety information.

Introduction

The synthesis of substituted thiophene derivatives is of significant interest in medicinal chemistry and materials science due to their presence in a wide array of pharmacologically active compounds and functional materials. This compound is a valuable chiral building block for the synthesis of more complex molecules. The reduction of the readily available starting material, 3-acetylthiophene, is a direct and efficient route to this secondary alcohol. This guide focuses on the practical application of sodium borohydride as the reducing agent, valued for its selectivity and operational simplicity.[2]

Reaction Mechanism

The reduction of 3-acetylthiophene to this compound using sodium borohydride is a classic example of a nucleophilic addition to a carbonyl group. The reaction proceeds via a two-step mechanism.[1]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride anion (BH₄⁻), on the electrophilic carbonyl carbon of the 3-acetylthiophene. This results in the formation of a new carbon-hydrogen bond and the breaking of the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate.[1]

-

Protonation: The resulting negatively charged alkoxide is then protonated during an aqueous or acidic work-up step. The proton source is typically the solvent (e.g., methanol, ethanol) or a mild acid added to quench the reaction, yielding the final alcohol product, this compound.[1]

Each molecule of sodium borohydride can theoretically deliver up to four hydride ions, making it a very efficient reducing agent.[2]

Quantitative Data

The physical and chemical properties of the starting material and the final product are summarized below for easy reference.

Table 1: Physical and Spectroscopic Properties of 3-acetylthiophene

| Property | Value | Reference(s) |

| IUPAC Name | 1-(Thiophen-3-yl)ethanone | [2] |

| Molecular Formula | C₆H₆OS | [2] |

| Molar Mass | 126.18 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 61-62 °C | [2] |

| Boiling Point | 210 °C @ 760 mmHg | [2] |

| ¹H NMR Spectrum | See available spectra | [3] |

| ¹³C NMR Spectrum | See available spectra | [3] |

| IR Spectrum | See available spectra | [3] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₈OS | |

| Molar Mass | 128.19 g/mol | |

| Appearance | Liquid (expected) | |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.49 (d, J = 6.4 Hz, 3H), 1.93 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.23–7.30 (m, 3H), 7.38 (m, 1H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 25.2, 69.8, 123.6, 125.6, 127.5, 129.8, 134.4, 147.9 | [4] |

| IR (thin film, cm⁻¹) | νₘₐₓ = 3355, 1598, 1574, 1477, 1079, 811, 786, 697 | [4] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. The protocol is based on established procedures for the sodium borohydride reduction of ketones.[2][5]

4.1. Materials and Reagents

-

3-acetylthiophene (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.2 eq)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl) or saturated aqueous Ammonium Chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Brine (saturated NaCl solution)

4.2. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetylthiophene (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).

-

Cooling: Cool the resulting solution in an ice bath to 0 °C. This is done to moderate the reaction rate.[6]

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: Hydrogen gas evolution may be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.[5][6]

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl or saturated aqueous NH₄Cl to quench the excess sodium borohydride until gas evolution ceases.[5]

-

Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with deionized water and then with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary to obtain the pure product.[7]

4.3. Expected Yield

While a specific yield for this reaction is not cited in the provided search results, the reduction of aromatic ketones with sodium borohydride is generally a high-yielding transformation, often in the range of 80-95%.[7]

Visualizations

5.1. Signaling Pathway Diagram

Caption: Figure 1: Chemical Reaction Pathway

5.2. Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow

Safety and Handling

Proper safety precautions must be observed when performing this synthesis.

-

Sodium Borohydride (NaBH₄):

-

Hazards: Flammable solid that reacts with water and acids to produce flammable hydrogen gas.[8] Causes skin and eye irritation.[8]

-

Handling: Keep container tightly closed and in a dry, well-ventilated place.[8] Handle under an inert atmosphere if possible.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Spills: Do not use water to clean up spills. Cover with dry sand or another non-combustible material and place in a closed container for disposal.[8]

-

-

Solvents (Methanol, Ethanol, Dichloromethane, Diethyl Ether):

-

Hazards: These solvents are flammable and/or toxic.

-

Handling: All operations should be conducted in a well-ventilated fume hood. Keep away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use. An eyewash station and safety shower should be readily accessible.[8]

References

- 1. Thiophene-3-ethanol | C6H8OS | CID 83731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiophene-3-ethanol | 13781-67-4 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 1-(Thiophen-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of enantiomerically enriched 1-(thiophen-3-yl)ethanol. This chiral alcohol is a valuable building block for the synthesis of various pharmaceutical compounds, where stereochemistry plays a crucial role in therapeutic efficacy and safety. The protocols herein describe two robust biocatalytic methods: enzymatic kinetic resolution of racemic this compound using lipase and asymmetric reduction of 3-acetylthiophene using a ketoreductase (KRED).

Introduction to Asymmetric Synthesis of this compound

The thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[1] The introduction of a chiral center, such as in this compound, allows for three-dimensional diversity that can significantly impact a molecule's interaction with biological targets. Access to enantiomerically pure forms of this alcohol is therefore critical for the development of new therapeutics with improved pharmacological profiles.

Biocatalysis offers a green and highly selective approach to obtaining chiral molecules. Lipases are widely used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing for the separation of the unreacted alcohol and the esterified product, both in high enantiomeric excess.[2][3] Ketoreductases, on the other hand, can directly reduce a prochiral ketone to a chiral alcohol with high stereoselectivity, often yielding a single enantiomer.[4][5]

Applications in Drug Development

Chiral this compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The thiophene ring can act as a bioisostere for a phenyl ring, offering altered metabolic stability and physicochemical properties. The chiral hydroxyl group provides a handle for further synthetic modifications and can be crucial for binding to target proteins, such as kinases, proteases, or G-protein coupled receptors.

For instance, derivatives of chiral heteroaromatic alcohols are being investigated as kinase inhibitors for oncology applications. The specific stereochemistry of the alcohol can determine the binding affinity and selectivity of the inhibitor for the ATP-binding pocket of the target kinase.

Signaling Pathway: Hypothetical Kinase Inhibition

The following diagram illustrates a hypothetical signaling pathway where a drug candidate containing the chiral this compound moiety acts as a kinase inhibitor, a common mechanism for anticancer agents.[6]

Caption: Hypothetical MAPK signaling pathway inhibited by a drug containing the this compound scaffold.

Experimental Protocols

Two primary biocatalytic methods for the asymmetric synthesis of this compound are presented below.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes the separation of a racemic mixture of this compound via enantioselective acylation using an immobilized lipase.[2][7]

Materials:

-

Racemic this compound

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)

-

Molecular sieves (optional, for drying)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Chiral HPLC or GC for analysis

Procedure:

-

To a dry round-bottom flask, add racemic this compound (1.0 eq).

-

Add anhydrous organic solvent to dissolve the substrate (concentration typically 0.1-0.5 M).

-

Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

-

Add the acyl donor (0.5-0.6 eq to achieve ~50% conversion).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Once the conversion is close to 50%, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and reused.

-

The filtrate contains the enantioenriched unreacted alcohol and the enantioenriched ester.

-

Concentrate the filtrate under reduced pressure.

-

Purify the unreacted alcohol and the ester by column chromatography on silica gel.

Data Presentation:

The following table presents representative data for the lipase-catalyzed kinetic resolution of secondary alcohols analogous to this compound.

| Substrate (Analog) | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | Reference |

| 1-Phenylethanol | Novozym 435 | Vinyl Acetate | Hexane | 75 min | ~50 | >99 | >99 | [7] |

| 1-(2-Furyl)ethanol | Novozym 435 | Vinyl Acetate | n-Heptane | 2 | 47 | 89 | - | [3] |

| Aryltrimethylsilyl Chiral Alcohols | Amano Lipase PS | Vinyl Acetate | Hexane | 16 | ~50 | >99 | >99 | [8] |

Protocol 2: Ketoreductase-Catalyzed Asymmetric Reduction of 3-Acetylthiophene

This protocol details the enantioselective reduction of 3-acetylthiophene to either (R)- or (S)-1-(thiophen-3-yl)ethanol using a ketoreductase (KRED) with a cofactor regeneration system.[4][5]

Materials:

-

3-Acetylthiophene

-

Ketoreductase (KRED) enzyme (e.g., from a screening kit)

-

Cofactor (NADH or NADPH)

-

Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary alcohol dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., DMSO, isopropanol)

-

Standard laboratory glassware

-

Incubator shaker

-

Chiral HPLC or GC for analysis

Procedure:

-

Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

In a reaction vessel, dissolve the 3-acetylthiophene substrate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) and add it to the buffer (final substrate concentration typically 10-50 mM).

-

Add the cofactor (e.g., NAD(P)H, typically 0.1-1 mM).

-

Add the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Initiate the reaction by adding the ketoreductase enzyme.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with shaking.

-

Monitor the reaction progress by taking aliquots, quenching the reaction (e.g., by adding a water-immiscible organic solvent and vortexing), and analyzing the organic phase by chiral HPLC or GC to determine conversion and enantiomeric excess.

-

Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate, MTBE).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography if necessary.

Data Presentation:

The following table shows representative data for the KRED-catalyzed reduction of ketones analogous to 3-acetylthiophene.

| Substrate (Analog) | KRED Source | Cofactor System | Time (h) | Conversion (%) | ee (Alcohol) (%) | Reference |

| Acetophenone | Lactobacillus kefir | Isopropanol | 24 | >99 | >99 (S) | [9] |

| 2-Acetylfuran | KRED-101 | Glucose/GDH | 24 | >99 | >99 (R) | [5] |

| Tetrahydrothiophene-3-one | Engineered KRED | Isopropanol | - | >95 | >99 (R) | [10] |

Experimental Workflows

The following diagrams illustrate the workflows for the two described protocols.

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Caption: Workflow for KRED-Catalyzed Asymmetric Reduction.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Thiophene-Containing Scaffolds in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of small molecule kinase inhibitors. Its unique electronic properties and ability to form key interactions within the ATP-binding site of various kinases make it a valuable building block in drug discovery. This document provides detailed application notes and protocols for the synthesis and evaluation of thiophene-containing compounds as potent kinase inhibitors, with a focus on targeting key enzymes in oncology and immunology, such as Bruton's Tyrosine Kinase (BTK), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Data Presentation: Kinase Inhibitory Activity of Thiophene Derivatives

The following tables summarize the in vitro potency of representative thiophene-based kinase inhibitors against their respective targets.

Table 1: Inhibitory Activity of Thieno[3,2-c]pyridin-4-amine Derivatives against BTK [1][2]

| Compound ID | Modifications | Target Kinase | IC50 (nM) |

| 14g | 7-(1H-pyrazol-4-yl)-3-(4-phenoxyphenyl) | BTK | 12.8 |

| 13 | 7-(1-methyl-1H-pyrazol-4-yl)-3-(4-phenoxyphenyl) | BTK | Potent |

| 23 | 7-(pyridin-4-yl)-3-(4-phenoxyphenyl) | BTK | Potent |

| 38 | 7-(pyrimidin-5-yl)-3-(4-phenoxyphenyl) | BTK | Potent |

Table 2: Inhibitory Activity of 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives against PI3K/mTOR [3]

| Compound ID | Modifications | Target Kinase | IC50 (nM) |

| 13g | 4-(4-morpholino)-6-(piperazin-1-yl) | PI3Kα | 525 |

| mTOR | 48 | ||

| Y-2 | Varied arylurea unit | PI3Kα | 171.4 |

| mTOR | 10.2 |

Table 3: Inhibitory Activity of Thiophene-Based Compounds against VEGFR-2

| Compound ID | Modifications | Target Kinase | IC50 (µM) |

| Thio-Iva | E-2-(thien-2-yl)-3-acrylonitrile derivative | VEGFR-2 | 3.31 |

| 3e | 1,6-dihydropyrimidin-2-thiol derivative | VEGFR-2 | 0.1987 |

| 4b | 1,6-dihydropyrimidin-2-thiol derivative | VEGFR-2 | Potent |

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. Below are simplified diagrams of key signaling pathways involving BTK, IRAK-4, and VEGFR.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a thieno[3,2-c]pyridin-4-amine BTK inhibitor via a Suzuki coupling reaction, and a general procedure for a kinase inhibition assay.

Protocol 1: Synthesis of a Thieno[3,2-c]pyridin-4-amine BTK Inhibitor Core

This protocol outlines a representative synthesis of a 7-aryl-substituted thieno[3,2-c]pyridin-4-amine, a common core for potent BTK inhibitors.

Materials:

-

7-bromo-thieno[3,2-c]pyridin-4-amine (1 equivalent)

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Sodium carbonate, 2 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 7-bromo-thieno[3,2-c]pyridin-4-amine, the corresponding boronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 7-substituted thieno[3,2-c]pyridin-4-amine.

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the IC50 value of a synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

-

Target kinase enzyme

-

Kinase substrate (peptide or protein)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution (at Km concentration for the target kinase)

-

Test compound (serially diluted in DMSO)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well microplates

-

Multichannel pipettes

-

Luminometer plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at the desired concentrations. Prepare a serial dilution of the test compound in DMSO.

-

Assay Plate Setup:

-

Add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Add 5 µL of the kinase solution to all wells except the "no enzyme" negative control wells.

-

-

Kinase Reaction Initiation: Add 2.5 µL of the ATP/substrate mixture to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Signal Detection: Add 10 µL of the luminescent kinase assay reagent to each well. Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Data Analysis:

-

Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[4]

-

Conclusion

Thiophene-based scaffolds are versatile starting points for the development of potent and selective kinase inhibitors. The synthetic protocols and assay methods outlined in this document provide a foundation for researchers to design, synthesize, and evaluate novel thiophene-containing compounds for therapeutic applications. Careful consideration of the target kinase's signaling pathway and structure-activity relationships will be crucial for the successful development of next-generation kinase inhibitors.

References

- 1. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocol for the Esterification of 1-(Thiophen-3-yl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The esterification of alcohols is a fundamental transformation in organic synthesis, crucial for the production of a wide array of chemical compounds, including active pharmaceutical ingredients, fragrances, and polymers. 1-(Thiophen-3-yl)ethanol is a secondary alcohol containing a thiophene moiety, a heterocyclic ring present in numerous pharmaceuticals and materials. The ester derivatives of this alcohol are of significant interest for scaffold modification in drug discovery programs. This document provides a detailed protocol for the esterification of this compound, focusing on a robust and widely applicable method using an acid anhydride with a 4-(dimethylamino)pyridine (DMAP) catalyst. Alternative methods are also discussed.

Principle:

The primary protocol described is the acylation of a secondary alcohol using an acid anhydride, catalyzed by 4-(dimethylamino)pyridine (DMAP). DMAP is a highly efficient acylation catalyst that operates by forming a reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This method is advantageous due to its mild reaction conditions and high yields, even with sterically hindered secondary alcohols.

Experimental Protocols

Primary Protocol: DMAP-Catalyzed Esterification with Acetic Anhydride

This protocol details the synthesis of 1-(Thiophen-3-yl)ethyl acetate.

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.05 - 0.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.2 - 1.5 eq) at 0 °C (ice bath).

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

-

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Alternative Protocols:

-

Steglich Esterification: This method is suitable for acid-sensitive substrates and involves the use of a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a DMAP catalyst.[1][2][3][4] The reaction is typically performed at room temperature.[1] A key feature is the formation of a urea byproduct which can be removed by filtration.[1]

-

Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6][7] To drive the reaction to completion, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed, often by azeotropic distillation.[5][6] Common catalysts include sulfuric acid or p-toluenesulfonic acid.[5]

-

Reaction with Acyl Chlorides: Acyl chlorides react vigorously with alcohols to form esters and hydrogen chloride.[8] The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[4]

Data Presentation

The following table provides representative quantitative data for the primary DMAP-catalyzed protocol.

| Reagent/Parameter | Molar Equiv. | Amount (for 10 mmol scale) | Notes |

| This compound | 1.0 | 1.28 g | Starting material. |

| Acetic Anhydride | 1.5 | 1.43 mL (1.53 g) | Acylating agent. |

| 4-(Dimethylamino)pyridine | 0.1 | 122 mg | Catalyst. |

| Dichloromethane (DCM) | N/A | 50 mL | Anhydrous solvent. |

| Reaction Time | N/A | 2-6 hours | Monitor by TLC. |

| Temperature | N/A | 0 °C to Room Temp. | Initial cooling followed by reaction at ambient temperature. |

| Expected Yield | N/A | >90% | Yield after purification. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the esterification of this compound.

Signaling Pathway (Reaction Mechanism)

References

- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 2. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. m.youtube.com [m.youtube.com]

- 7. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]